molecular formula C28H29N3O7 B12039845 [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate CAS No. 767320-24-1

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12039845
CAS No.: 767320-24-1
M. Wt: 519.5 g/mol
InChI Key: QRPJGMYZGAIHDS-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hydrazinylidene (-NH-N=CH-) bridge connecting two aromatic systems: a 4-propoxybenzoyl group and a 3,4-dimethoxybenzoate ester.

Properties

CAS No.

767320-24-1

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H29N3O7/c1-4-15-37-22-12-7-20(8-13-22)27(33)29-18-26(32)31-30-17-19-5-10-23(11-6-19)38-28(34)21-9-14-24(35-2)25(16-21)36-3/h5-14,16-17H,4,15,18H2,1-3H3,(H,29,33)(H,31,32)/b30-17+

InChI Key

QRPJGMYZGAIHDS-OCSSWDANSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The propoxybenzoyl group can be synthesized through the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the addition of an amine to form the corresponding amide. The acetylhydrazinylidene moiety is prepared by reacting hydrazine with acetic anhydride. Finally, the dimethoxybenzoate ester is formed by esterification of 3,4-dimethoxybenzoic acid with an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new amides or esters.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may enable the design of prodrugs or drug delivery systems that release active compounds in a controlled manner.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functional groups or reactivity.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analog 1: 4-((E)-{2-[2-Oxo-2-(4-Toluidino)Acetyl]Hydrazono}Methyl)Phenyl 4-Methoxybenzoate
  • Structure: Contains a 4-methoxybenzoate ester and a toluidino (4-methylphenylamino) group instead of propoxy and dimethoxy substituents.
  • The single methoxy group (vs.
2.2. Structural Analog 2: 3-[(E)-({4-[(4-Methylbenzyl)Oxy]Benzoyl}Hydrazono)Methyl]Phenyl 2,4-Dichlorobenzoate
  • Structure : Features a 2,4-dichlorobenzoate ester and a 4-methylbenzyloxy substituent.
  • Key Differences: Chlorine atoms (electron-withdrawing) contrast with methoxy groups (electron-donating), altering electronic density on the aromatic ring. This may increase reactivity in electrophilic substitutions or reduce metabolic stability.
2.3. Structural Analog 3: Methyl 2-Methoxy-4-{[2-(4-Nitrophenyl)-Hydrazinylidene]Methyl}Benzoate
  • Structure: Includes a nitro group (-NO₂) on the hydrazinylidene-linked phenyl ring and a single methoxy group on the benzoate.
  • Key Differences :
    • The nitro group strongly withdraws electrons, increasing acidity of adjacent protons and reactivity in reduction reactions.
    • The absence of a 3-methoxy group (vs. 3,4-dimethoxy) reduces steric hindrance, possibly improving solubility in polar solvents .
2.4. Structural Analog 4: (E)-4-((4-Hydroxybenzylidene)Amino) Phenyl 4-(Alkoxy)Benzoate Derivatives
  • Structure: Alkoxy-substituted benzoates with a benzylideneamino group instead of hydrazinylidene.
  • Key Differences: The benzylideneamino group (-N=CH-) lacks the hydrazine-derived NH, reducing hydrogen-bonding capacity. Alkoxy chain length (e.g., methoxy vs. propoxy) affects lipophilicity and bioavailability. Longer chains (e.g., propoxy) may enhance membrane permeability .

Comparative Data Table

Compound Name Substituents on Benzoate Hydrazinylidene-Linked Group Key Properties/Effects
Target Compound 3,4-Dimethoxy 4-Propoxybenzoyl Enhanced electron-donating effects; moderate steric bulk from propoxy chain.
4-((E)-{2-[2-Oxo-2-(4-Toluidino)Acetyl]Hydrazono}Methyl)Phenyl 4-Methoxybenzoate 4-Methoxy 4-Toluidino Hydrogen-bonding via toluidino; reduced oxidative stability.
3-[(E)-({4-[(4-Methylbenzyl)Oxy]Benzoyl}Hydrazono)Methyl]Phenyl 2,4-Dichlorobenzoate 2,4-Dichloro 4-Methylbenzyloxy High reactivity due to Cl; steric hindrance from benzyloxy.
Methyl 2-Methoxy-4-{[2-(4-Nitrophenyl)-Hydrazinylidene]Methyl}Benzoate 2-Methoxy 4-Nitrophenyl Electron-withdrawing nitro group; increased acidity.
(E)-4-((4-Hydroxybenzylidene)Amino) Phenyl 4-(Alkoxy)Benzoate Derivatives 4-Alkoxy 4-Hydroxybenzylidene Tunable lipophilicity via alkoxy chain; reduced hydrogen-bonding vs. hydrazinylidene.

Biological Activity

The compound 4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic molecule with significant potential in pharmaceutical applications due to its structural features. This article delves into its biological activity, exploring various studies that highlight its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

This compound possesses multiple functional groups, including hydrazine, amide, and ester functionalities. These structural elements suggest a variety of interactions with biological targets.

Structural Feature Description
Hydrazine Group Associated with anti-tumor and anti-inflammatory activities.
Amide Functionality Implicated in enzyme inhibition and receptor modulation.
Ester Moiety Enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazine and amide functionalities may inhibit specific enzymes involved in metabolic pathways, which can lead to anti-cancer effects.
  • Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways.
  • Gene Expression Alteration : It can affect the expression of genes related to its biological activity, potentially impacting cell proliferation and survival.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing hydrazone structures have shown activity against various cancer cell lines. A study found that related compounds exhibited IC50 values in the micromolar range against human breast cancer cell lines (T47D) and colon carcinoma (HCT-116) .

Anti-inflammatory Properties

Compounds with hydrazine groups have been linked to anti-inflammatory effects. The inhibition of pro-inflammatory cytokines suggests that this compound may be beneficial in treating inflammatory diseases.

Enzyme Inhibition

Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment . The presence of the propoxybenzoyl group may enhance this inhibitory effect.

Case Studies and Experimental Data

  • In vitro Studies :
    • A study evaluated the cytotoxicity of structurally similar compounds on various cancer cell lines. Results indicated that derivatives with hydrazine moieties significantly inhibited cell growth with IC50 values ranging from 5 to 20 μM .
  • In vivo Studies :
    • Animal models treated with related compounds demonstrated reduced tumor growth rates compared to control groups, supporting the anticancer claims .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound could induce apoptosis in cancer cells through caspase activation pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate , it is helpful to compare it with other structurally similar compounds:

Compound Name Structural Features Biological Activity
Hydrazone DerivativesHydrazone functional groupAnti-cancer, anti-inflammatory
Propoxybenzamide CompoundsPropoxy group + amide functionalityEnzyme inhibitors
DichlorobenzoatesDichlorobenzene coreHerbicidal activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.